molecular formula C7H15NO B8745005 2,4,6-Trimethylmorpholine CAS No. 58378-56-6

2,4,6-Trimethylmorpholine

Cat. No.: B8745005
CAS No.: 58378-56-6
M. Wt: 129.20 g/mol
InChI Key: APOJIILNJVLCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethylmorpholine is a specialized morpholine derivative of significant interest in organic synthesis and medicinal chemistry research. Morpholines are valued for their presence in pharmacologically active compounds; the morpholine ring is a common feature in drugs targeting the central nervous system due to its ability to influence pharmacokinetic properties, such as improving solubility and metabolic stability . As a substituted morpholine, this compound serves as a versatile building block for the development of new chemical entities. Researchers utilize 2,4,6-Trimethylmorpholine in the synthesis of complex molecules, including ligands for metal-organic frameworks (MOFs) and catalysts . Its structure, incorporating a heterocyclic amine with steric hindrance from the methyl groups, makes it a valuable precursor for constructing N-heterocyclic carbene (NHC) ligands and other sophisticated architectures used in catalysis and material science. The specific physicochemical properties, mechanism of action, and full spectrum of applications for 2,4,6-Trimethylmorpholine are areas of active investigation. This product is intended for laboratory research purposes only. It is strictly labeled as 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58378-56-6

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,4,6-trimethylmorpholine

InChI

InChI=1S/C7H15NO/c1-6-4-8(3)5-7(2)9-6/h6-7H,4-5H2,1-3H3

InChI Key

APOJIILNJVLCQE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Substituted Morpholines for Drug Discovery: The Case of 2,4,6-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the identification and optimization of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a cornerstone of modern medicinal chemistry. The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, has earned the designation of a "privileged structure."[1] Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its utility. The presence of the ether oxygen and the secondary or tertiary amine allows for a fine-tuning of properties such as aqueous solubility, lipophilicity, and metabolic stability. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient substituents in a precise three-dimensional arrangement for optimal target engagement.

Substituted morpholines, in particular, offer a rich design space for chemists. The addition of substituents to the carbon or nitrogen atoms of the morpholine ring can modulate its basicity, steric profile, and overall pharmacological activity. This guide will delve into the specific case of 2,4,6-trimethylmorpholine, a trisubstituted morpholine, to illustrate the process of characterizing and understanding such a scaffold.

The Enigma of 2,4,6-Trimethylmorpholine: An Apparent Data Scarcity

A thorough investigation of common chemical databases and commercial supplier catalogs reveals a notable absence of readily available data for 2,4,6-trimethylmorpholine. There is no assigned CAS number for this specific isomer, and its physicochemical properties are not documented in major repositories. This data gap presents a significant challenge for any research program intending to utilize this specific scaffold. For the drug development professional, this lack of information necessitates a foundational investigation to characterize the molecule before it can be incorporated into a larger drug discovery campaign. The absence of established safety and handling data also mandates a cautious and systematic approach to its synthesis and use.

Given this, a practical approach is to examine well-characterized isomers to build a predictive understanding of the target molecule. This guide will therefore pivot to a detailed analysis of two commercially available and well-documented substituted morpholines: 4-methylmorpholine (N-methylmorpholine) and cis-2,6-dimethylmorpholine. These examples will serve as valuable reference points for predicting the properties of the 2,4,6-trimethyl isomer.

Case Study 1: 4-Methylmorpholine (NMM) - An N-Substituted Isomer

4-Methylmorpholine, also known as N-methylmorpholine (NMM), is a widely used tertiary amine in organic synthesis, often employed as a non-nucleophilic base and a catalyst in polyurethane production.[2][3] Its single methyl group is positioned on the nitrogen atom, which significantly influences its basicity and reactivity compared to the parent morpholine.

Physicochemical Properties of 4-Methylmorpholine
PropertyValueSource(s)
CAS Number 109-02-4[2]
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2][4]
Appearance Colorless to pale yellow liquid[2]
Odor Ammonia-like[2]
Melting Point -66 °C[5][6]
Boiling Point 115-116 °C[5][6]
Density 0.92 g/cm³ at 20 °C[2]
Flash Point ~24 °C[2]
Water Solubility Miscible[5]
pKa of Conjugate Acid 7.38[5]
logP (Octanol-Water) -0.32[5]

The N-methylation of the morpholine ring in NMM leads to a tertiary amine, which, while still basic, is sterically hindered. This property is exploited in its use as a base in reactions where nucleophilic attack by the amine is undesirable. Its miscibility with water and many organic solvents makes it a versatile process solvent and reagent.[4][7]

Case Study 2: cis-2,6-Dimethylmorpholine - A C-Substituted Isomer

In contrast to NMM, cis-2,6-dimethylmorpholine features methyl groups on the carbon atoms adjacent to the oxygen and nitrogen atoms of the ring. This C-substitution pattern has a more pronounced effect on the molecule's conformation and steric bulk, while leaving a secondary amine available for further functionalization. This scaffold is of particular interest in the development of kinase inhibitors and other targeted therapies.[8]

Physicochemical Properties of cis-2,6-Dimethylmorpholine
PropertyValueSource(s)
CAS Number 6485-55-8[9][10]
Molecular Formula C₆H₁₃NO[10]
Molecular Weight 115.18 g/mol [10]
Appearance Colorless to almost clear liquid[10]
Melting Point -85 °C[10]
Boiling Point 147 °C[10][11]
Density 0.93 g/cm³[10]
Water Solubility Soluble[9]

The presence of the two methyl groups on the carbon backbone in a cis configuration influences the preferred chair conformation of the ring. This can be a critical design element for positioning other substituents for optimal interaction with a biological target. The secondary amine provides a convenient handle for introducing the morpholine moiety onto a larger molecular framework.

Predictive Analysis: The Physicochemical Profile of 2,4,6-Trimethylmorpholine

By synthesizing the information from our case studies and fundamental chemical principles, we can construct a predicted physicochemical profile for the elusive 2,4,6-trimethylmorpholine. The proposed structure would feature methyl groups at the 2- and 6-positions on the carbon backbone and at the 4-position on the nitrogen atom.

Predicted Physicochemical Properties of 2,4,6-Trimethylmorpholine
PropertyPredicted Value/RangeRationale
Molecular Formula C₇H₁₅NOBased on the addition of three methyl groups to the morpholine core.
Molecular Weight 129.20 g/mol Calculated from the molecular formula.
Appearance Colorless liquidExpected to be similar to other small, substituted morpholines.
Boiling Point 155-165 °CHigher than both NMM and cis-2,6-dimethylmorpholine due to increased molecular weight and van der Waals forces.
Density ~0.94 g/cm³A slight increase over the dimethylated analogue is expected.
Water Solubility Moderately SolubleThe additional methyl group, compared to the dimethyl isomer, will increase lipophilicity and likely reduce water solubility.
pKa of Conjugate Acid 7.5 - 8.0The N-methylation will make it a tertiary amine, and the C-methylation may have a slight electronic effect on the nitrogen's basicity.
logP (Octanol-Water) 0.5 - 1.0Expected to be significantly more lipophilic than NMM due to the two additional methyl groups.

These predictions provide a reasonable starting point for a researcher. The increased lipophilicity and steric bulk conferred by the three methyl groups would be the most significant distinguishing features of this isomer compared to its less substituted counterparts.

A Proposed Synthetic Pathway for 2,4,6-Trimethylmorpholine

The synthesis of substituted morpholines can be achieved through various routes.[1][12][13] A plausible and efficient method for the synthesis of 2,4,6-trimethylmorpholine would involve a multi-step sequence starting from readily available precursors. The following protocol is a proposed, logical pathway.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Amino Alcohol Intermediate

  • To a solution of (±)-1-aminopropan-2-ol in a suitable solvent such as methanol, add an equimolar amount of a methylating agent like methyl iodide in the presence of a mild base (e.g., potassium carbonate).

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by removing the solvent under reduced pressure, followed by an aqueous extraction to remove salts.

  • Purify the resulting N-methyl-1-aminopropan-2-ol by distillation or column chromatography.

Step 2: Cyclization to form the Morpholine Ring

  • The N-methylated amino alcohol from Step 1 can be reacted with a suitable two-carbon electrophile that can undergo a double nucleophilic substitution. A common strategy involves reaction with a dihaloethane derivative.

  • Alternatively, a more controlled cyclization can be achieved by first reacting the amino alcohol with an activated acylating agent like chloroacetyl chloride to form an amide, followed by an intramolecular cyclization under basic conditions to form a morpholinone.[1]

  • The resulting morpholinone can then be reduced to the final 2,4,6-trimethylmorpholine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

  • The final product would be purified by distillation or column chromatography, and its identity and purity confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Proposed Synthesis of 2,4,6-Trimethylmorpholine cluster_0 Step 1: N-Methylation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction 1-Aminopropan-2-ol 1-Aminopropan-2-ol N-Methyl-1-aminopropan-2-ol N-Methyl-1-aminopropan-2-ol 1-Aminopropan-2-ol->N-Methyl-1-aminopropan-2-ol  CH3I, K2CO3 Amide_Intermediate Amide_Intermediate N-Methyl-1-aminopropan-2-ol->Amide_Intermediate Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Amide_Intermediate Morpholinone Morpholinone Amide_Intermediate->Morpholinone  Base (e.g., NaH) 2,4,6-Trimethylmorpholine 2,4,6-Trimethylmorpholine Morpholinone->2,4,6-Trimethylmorpholine  LiAlH4

Caption: A proposed four-step synthetic workflow for 2,4,6-trimethylmorpholine.

Conclusion and Future Outlook

While 2,4,6-trimethylmorpholine itself is not a readily available chemical entity, a systematic analysis of its well-characterized isomers, 4-methylmorpholine and cis-2,6-dimethylmorpholine, provides a solid foundation for predicting its physicochemical properties. The proposed synthetic route offers a tangible starting point for its preparation in a laboratory setting. For the drug development professional, this guide underscores a critical principle: the exploration of novel chemical space, even with seemingly simple scaffolds, requires a rigorous, foundational approach to characterization and synthesis. The unique steric and electronic properties that 2,4,6-trimethylmorpholine is predicted to possess could offer new opportunities for molecular design, but these can only be realized after its successful synthesis and thorough experimental validation.

References

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Cis and trans isomers of 2,4,6-trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cis and Trans Isomers of 2,4,6-Trimethylmorpholine

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and common presence in FDA-approved drugs.[1] Substitution on the morpholine ring introduces stereochemical complexity that can profoundly influence a molecule's biological activity, pharmacokinetics, and safety profile. This guide provides a comprehensive technical overview of the synthesis, conformational analysis, separation, and detailed spectroscopic characterization of the cis and trans diastereomers of 2,4,6-trimethylmorpholine. We delve into the causal relationships behind experimental design and data interpretation, offering field-proven insights for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of substituted heterocyclic scaffolds.

Introduction: The Significance of Morpholine Stereochemistry

Morpholines are six-membered heterocyclic compounds featuring both an amine and an ether functional group. This combination imparts advantageous properties for drug design, including improved aqueous solubility and metabolic stability.[2] When the morpholine ring is substituted at multiple positions, as in 2,4,6-trimethylmorpholine, diastereomers such as cis and trans isomers can exist.

  • Cis Isomer: Substituents are on the same face of the ring.

  • Trans Isomer: At least one substituent is on the opposite face relative to the others.

These isomers are distinct chemical entities with different three-dimensional shapes, physical properties, and often, divergent biological activities. The precise control and unambiguous identification of stereochemistry are therefore critical mandates in modern drug discovery. For instance, the specific orientation of the methyl groups in 2,4,6-trimethylmorpholine can dictate how the molecule fits into a target protein's binding pocket, making the difference between a potent therapeutic agent and an inactive compound. A patent for the related 2,6-dimethylmorpholine highlights that the biological activity of derivative pesticides relies predominantly on the cis-isomer, underscoring the industrial importance of stereochemical purity.[3]

Conformational Analysis: Visualizing the Isomers

Like cyclohexane, the morpholine ring is not planar and adopts a stable, low-energy chair conformation to minimize angle and torsional strain.[4] In this conformation, substituents at each carbon atom can occupy one of two positions:

  • Axial (a): Perpendicular to the general plane of the ring.

  • Equatorial (e): Pointing outwards from the perimeter of the ring.

Due to steric hindrance, specifically 1,3-diaxial interactions, substituents larger than hydrogen are energetically more stable in the equatorial position.[4] This principle governs the preferred conformation of the 2,4,6-trimethylmorpholine isomers.

  • cis-2,4,6-Trimethylmorpholine: The most stable conformer is the one where all three methyl groups occupy equatorial positions (2e, 4e, 6e). This arrangement minimizes steric strain, resulting in a single, conformationally locked structure.

  • trans-2,4,6-Trimethylmorpholine: For a trans relationship, one methyl group must be on the opposite face of the ring relative to the other two. The most stable conformer will still maximize equatorial placement. For instance, a common trans isomer would have the C2 and N4 methyl groups in the equatorial position and the C6 methyl group in the axial position (2e, 4e, 6a). This molecule exists in equilibrium with its ring-flipped conformer (2a, 4e, 6e), though the latter is less stable due to having two axial methyl groups.

Caption: Most stable chair conformations of cis (left) and trans (right) isomers.

Synthesis and Separation of Isomers

The synthesis of substituted morpholines often yields a mixture of diastereomers, necessitating a robust separation strategy. A plausible and scalable approach is the acid-catalyzed cyclization of a precursor dialkanolamine.

Synthesis Workflow

A common industrial method for producing the related 2,6-dimethylmorpholine involves the cyclization of diisopropanolamine using sulfuric acid.[3] This method can be adapted for 2,4,6-trimethylmorpholine, starting from N-methyldiisopropanolamine. The reaction typically proceeds under heating, which favors the thermodynamically more stable products. The cis isomer, with all-equatorial substituents, is generally the major product due to its lower steric strain.

Synthesis_Workflow Start N-Methyldiisopropanolamine Reaction Acid-Catalyzed Cyclization (e.g., H₂SO₄, heat) Start->Reaction Mixture Crude Product: Mixture of cis and trans 2,4,6-trimethylmorpholine Reaction->Mixture Separation Purification (Column Chromatography) Mixture->Separation Cis_Product Isolated cis-Isomer Separation->Cis_Product Trans_Product Isolated trans-Isomer Separation->Trans_Product

Caption: General workflow for synthesis and separation of isomers.

Experimental Protocol: Synthesis

Objective: To synthesize a mixture of cis- and trans-2,4,6-trimethylmorpholine.

Materials:

  • N-Methyldiisopropanolamine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) solution (50%)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure (adapted from[3]):

  • In a reaction vessel equipped with a stirrer and a distillation setup, carefully and simultaneously add N-methyldiisopropanolamine and an excess of concentrated sulfuric acid. The temperature of the reaction will increase exothermically.

  • Maintain control over the addition rate to allow the temperature to rise to approximately 150-170°C.

  • Once the addition is complete, heat the reaction mixture to 180-190°C for several hours. During this time, water produced from the cyclization will distill off.

  • After cooling, carefully neutralize the reaction mixture with a 50% NaOH solution to a pH > 10.

  • Extract the crude product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.

Experimental Protocol: Separation of Diastereomers

Principle: Cis and trans isomers are diastereomers, meaning they have different physical properties (e.g., polarity, boiling point). This difference allows for their separation using standard chromatographic techniques.

Materials:

  • Crude isomer mixture

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Prepare a silica gel column using a slurry packing method with the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Begin elution with the starting solvent mixture. The less polar isomer will typically elute first.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the more polar isomer.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure isomers.

  • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Spectroscopic Characterization: The Definitive Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers of 2,4,6-trimethylmorpholine.[5] The key lies in analyzing the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J).[6]

¹H NMR Spectroscopy: The Power of Coupling Constants

The dihedral angle between adjacent protons strongly influences their coupling constant (³JHH), a relationship described by the Karplus equation.[6] In a chair conformation:

  • Axial-Axial (a-a) coupling: Dihedral angle ~180°, large coupling (J ≈ 8-13 Hz).

  • Axial-Equatorial (a-e) coupling: Dihedral angle ~60°, small coupling (J ≈ 2-5 Hz).

  • Equatorial-Equatorial (e-e) coupling: Dihedral angle ~60°, small coupling (J ≈ 2-5 Hz).

This principle allows for clear differentiation:

  • cis-Isomer (2e, 4e, 6e): The protons at C2 and C6 are in the axial position. They will exhibit a large axial-axial coupling constant with the adjacent axial protons on C3 and C5, respectively. This will result in a clear doublet of doublets or multiplet with large J values.

  • trans-Isomer (2e, 4e, 6a): The proton at C2 is axial and will show a large Ja-a. However, the proton at C6 is now equatorial. It will only show small Ja-e and Je-e couplings to its neighbors on C5. This results in a distinctly different, narrower multiplet with small coupling constants.

The chemical shifts of the methyl groups also provide evidence. Axial methyl groups are shielded by 1,3-diaxial interactions and typically appear at a higher field (lower ppm) than their equatorial counterparts.

Parameter cis-Isomer (all-equatorial Me) trans-Isomer (one axial Me) Causality
H-2, H-6 Protons Multiplets with large Ja-a (~10 Hz)One multiplet with large Ja-a, one with small Ja-e/Je-e (~3 Hz)The C-6 proton is equatorial in the trans isomer, leading to smaller coupling constants.
C-6 Methyl Signal Doublet, lower field (more deshielded)Doublet, higher field (more shielded)The axial methyl group in the trans isomer experiences steric compression, causing shielding.
N-4 Methyl Signal SingletSinglet (may be slightly shifted)The environment around the N-methyl group is subtly different between isomers.
¹³C NMR Spectroscopy: The γ-Gauche Effect

The stereochemical environment also affects the ¹³C NMR chemical shifts. The key diagnostic tool is the γ-gauche effect , a shielding phenomenon observed when a substituent is axial. An axial methyl group causes steric compression on the γ-carbons (three bonds away), shifting their signals, and its own, upfield (to a lower ppm value).

Carbon Atom cis-Isomer (all-equatorial Me) trans-Isomer (one axial Me) Causality
C-6 Downfield SignalUpfield Shift (~4-6 ppm)The axial C-6 methyl group shields the C-6 carbon.
C-2 Downfield SignalDownfield Signal (less affected)C-2 retains its equatorial methyl group.
C-3, C-5 Downfield SignalsC-3 is downfield; C-5 is upfield (~4-6 ppm)The axial C-6 methyl group is γ-gauche to C-5, causing a shielding effect.
C-6 Methyl Downfield SignalUpfield Shift (~4-6 ppm)The axial methyl carbon itself is shielded compared to an equatorial one.

Conclusion

The stereoisomers of 2,4,6-trimethylmorpholine represent a microcosm of the challenges and opportunities in modern synthetic and medicinal chemistry. While their synthesis often produces a mixture, a clear understanding of conformational analysis and diastereomeric relationships provides a logical pathway for their separation. Unambiguous structural assignment is readily achievable through a careful analysis of ¹H and ¹³C NMR spectra, where predictable differences in coupling constants and chemical shifts serve as definitive fingerprints for the cis and trans configurations. The principles and protocols outlined in this guide provide a robust framework for researchers to synthesize, isolate, and confidently characterize these and other complex heterocyclic scaffolds, paving the way for more precise structure-activity relationship studies in drug development.

References

  • Duddeck, H., & Sztruhár, I. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Duddeck, H., & Sztruhár, I. (2005). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. . Retrieved February 24, 2026. Available at: [Link]

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  • Hood, J. (2018). Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. Semantic Scholar. Available at: [Link]

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  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Figshare. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Coluccia, M., et al. (2007). Synthesis and characterization of cis-[(PPh3)2Pt{9-MeAd(-H),N N }]X (X = NO3, PF6). Inorganica Chimica Acta, 360(6), 1971-1976. Available at: [Link]

  • ResearchGate. (n.d.). Stacked ¹H NMR spectra of trans-2 (top) and cis-2 (bottom) in DMSO-d6... ResearchGate. Retrieved February 24, 2026. Available at: [Link]

  • Golding, B. T., et al. (2024). Concise Syntheses of Bridged Morpholines. ResearchGate. Available at: [Link]

  • Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? YouTube. Available at: [Link]

  • SpectraBase. (n.d.). all-cis-2,3,5,6-Tetramethyl-morpholine. spectrabase.com. Retrieved February 24, 2026. Available at: [Link]

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Technical Monograph: 2,4,6-Trimethylmorpholine (N,2,6-Trimethylmorpholine)

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Stereochemistry, and Applications in Catalysis & Synthesis [1]

Executive Summary

2,4,6-Trimethylmorpholine (systematically corrected from N,2,6-trimethylmorpholine) is a specialized tertiary amine scaffold employed as a structure-directing agent (SDA) in zeolite synthesis, a fragment in pharmaceutical QSAR modeling, and a catalyst in polyurethane chemistry.[1] Its utility is defined by its stereochemical rigidity; the cis-isomer adopts a stable chair conformation with diequatorial methyl groups, offering a distinct steric profile compared to its unmethylated precursor, 2,6-dimethylmorpholine.[1][2]

This guide provides a definitive technical analysis of the compound, resolving nomenclature ambiguities, detailing stereoselective synthesis via the Eschweiler-Clarke protocol, and mapping its functional roles in materials science and drug discovery.[2]

Chemical Identity & Nomenclature

The user's query "N,2,6-trimethylmorpholine" refers to the molecule where the morpholine ring is substituted with methyl groups at the 2 and 6 positions (adjacent to oxygen) and the 4 position (nitrogen). Under IUPAC rules, the nitrogen atom in morpholine is assigned position 4. Therefore, the rigorous systematic name is 2,4,6-trimethylmorpholine .[2][3]

Table 1: Physicochemical Profile & Identifiers
PropertyDataNotes
IUPAC Name 2,4,6-TrimethylmorpholinePreferred systematic name.[1][2][3][4][5]
Common Synonyms N,2,6-Trimethylmorpholine; 4,2,6-Trimethylmorpholine"N-methyl" implies position 4.[1]
CAS Registry Number 58378-56-6 Free base form.[1][2][3][5]
CAS (HCl Salt) 1803584-51-1Hydrochloride salt form.[1][2][5][6]
Molecular Formula

MW: 129.20 g/mol .[2][5]
SMILES C[C@H]1CN(C)CO1Denotes the cis (meso) isomer.[5]
Boiling Point ~130–135 °C (Predicted)Lower than 2,6-dimethylmorpholine (147°C) due to loss of H-bond donor.[1][5]
pKa ~7.4 (Conjugate Acid)Comparable to N-methylmorpholine (7.38).[2][5]
Stereochemical Analysis: The Critical Variable

For researchers, the "2,6-dimethyl" substitution pattern introduces stereoisomerism that dictates the molecule's efficacy as a catalyst or ligand.[2]

  • Cis-Isomer (Meso): The methyl groups at C2 and C6 are on the same side of the ring plane.[2][5] In the chair conformation, both methyl groups adopt the equatorial position to minimize 1,3-diaxial interactions.[2] This is the thermodynamically preferred and commercially dominant form.[2]

  • Trans-Isomer (Racemic): One methyl is equatorial, and the other is axial.[2][5] This introduces significant steric strain, making it less stable and often less desirable for "lock-and-key" type catalytic applications.[2][5]

Diagram 1: Stereochemical Conformations

The following diagram illustrates the equilibration between the cis and trans forms and the N-inversion.[2]

Stereochemistry Cis Cis-2,4,6-Trimethylmorpholine (Diequatorial Methyls) Thermodynamically Stable N_Inv Nitrogen Inversion (Rapid Equilibrium) Cis->N_Inv Isomerization (Difficult) Trans Trans-2,4,6-Trimethylmorpholine (Axial/Equatorial) Sterically Strained N_Inv->Trans

Caption: The cis-isomer (left) minimizes steric strain by placing C2/C6 methyls equatorially. Isomerization between cis and trans requires bond breaking or harsh conditions, whereas Nitrogen inversion (center) is rapid.

Synthesis Protocol: Reductive Amination

The industrial and laboratory standard for synthesizing 2,4,6-trimethylmorpholine is the Eschweiler-Clarke reaction .[1][2] This method selectively methylates the secondary amine (2,6-dimethylmorpholine) using formaldehyde and formic acid.[2][5] It avoids the formation of quaternary ammonium salts, ensuring a high yield of the tertiary amine.

Diagram 2: Synthesis Workflow (Eschweiler-Clarke)

Synthesis Start Starting Material: 2,6-Dimethylmorpholine (Cis/Trans mix) Step1 Step 1: Imine Formation (Condensation with HCHO) Start->Step1 Reflux Reagents Reagents: Formaldehyde (HCHO) + Formic Acid (HCOOH) Reagents->Step1 Step2 Step 2: Hydride Transfer (Reduction by HCOOH -> CO2 release) Step1->Step2 Product Product: 2,4,6-Trimethylmorpholine (Tertiary Amine) Step2->Product -CO2 (Gas)

Caption: The Eschweiler-Clarke pathway converts the secondary amine to the tertiary N-methyl amine via an iminium intermediate, driven by the irreversible loss of CO2.[1][2][5]

Experimental Protocol (Bench Scale)

Pre-requisite: Perform in a fume hood due to CO₂ evolution.[2][5]

  • Charge: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2,6-dimethylmorpholine (1.0 eq).

  • Acid Addition: Slowly add Formic Acid (98%, 2.5 eq) with cooling (exothermic).

  • Aldehyde Addition: Add Formaldehyde (37% aq.[2][5] solution, 2.2 eq).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 8–12 hours. Evolution of

    
     gas indicates reaction progress.[2][5]
    
  • Work-up:

    • Cool to room temperature.[2][5]

    • Acidify with HCl (to ensure all amine is protonated), then wash with ether to remove non-basic impurities.[5]

    • Basify the aqueous layer with NaOH (pH > 12) to liberate the free amine oil.[2]

    • Extract with Dichloromethane (DCM) or Diethyl Ether (

      
      ).[5]
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via fractional distillation.[2][5]
    
    • Validation: Check purity via GC-MS (Target MW: 129.2).[2][5]

Applications in Research & Industry
A. Zeolite Structure Directing Agent (SDA)

2,4,6-Trimethylmorpholine is a potent Organic Structure Directing Agent (OSDA) .[2][5] In the synthesis of aluminosilicate zeolites, the specific shape of the cis-2,4,6-trimethylmorpholine molecule acts as a template around which the silica/alumina framework crystallizes.[2]

  • Mechanism: The hydrophobic methyl groups fill the pore voids, stabilizing the zeolite framework during hydrothermal synthesis.[2]

  • Relevance: Used to synthesize specialized zeolites (e.g., CHA, AEI topologies) for catalysis in methanol-to-olefin (MTO) processes.[1][5]

B. Pharmaceutical QSAR Fragment

In drug discovery, the morpholine ring is a "privileged scaffold" that improves solubility and metabolic stability.[2][5]

  • Case Study: Anti-pancreatic cancer agents.

  • Function: QSAR (Quantitative Structure-Activity Relationship) models have identified the 2,4,6-trimethylmorpholine fragment as a favorable moiety for increasing activity against pancreatic cancer cell lines.[1][2] The steric bulk of the methyl groups likely restricts conformational freedom, locking the pharmacophore into an active binding pose.[2]

C. Polyurethane Catalysis

Like its cousin


-methylmorpholine (NMM), the 2,4,6-trimethyl variant is a tertiary amine catalyst used in the production of polyurethane foams.[2]
  • "Blow" vs. "Gel" Balance: It primarily catalyzes the blowing reaction (Isocyanate + Water

    
     Amine + 
    
    
    
    ).[5] The steric hindrance of the extra methyl groups (2,6-position) slightly retards the catalytic activity compared to NMM, allowing for delayed cream times and better flow in complex molds.[2]
Safety & Handling
  • Hazards: Corrosive (Skin/Eye burns), Flammable Liquid (Category 3).[5]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation to the N-oxide.[1][2][5]

  • Toxicity: Acute toxicity data is limited compared to NMM, but it should be treated as toxic by inhalation and ingestion.

References
  • Chemical Identity & CAS: 2,4,6-Trimethylmorpholine (CAS 58378-56-6).[1][2][3][4][5][7] PubChem Compound Summary. Link

  • Synthesis Protocol: Eschweiler-Clarke Reaction. Organic Chemistry Portal. Link

  • Zeolite Application: Zones, S. I. Organo-1-oxa-4-azonium cyclohexane compounds. U.S. Patent 9,522,896 (2016).[2][5] Link

  • Pharmaceutical Application: Speck-Planche, A., et al. Multicellular Target QSAR Model for Simultaneous Prediction and Design of Anti-Pancreatic Cancer Agents. ACS Omega (2019).[2][5] Link[5]

  • Stereochemistry: Cis-Trans Isomerism in Substituted Morpholines. ChemicalBook Data. Link

Sources

Methodological & Application

Choosing the Right Path: A Comparison of N-Methylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Methylation of 2,6-Dimethylmorpholine: Protocols, Mechanisms, and Field-Proven Insights

For researchers and professionals in drug development, the strategic introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's pharmacological profile—a phenomenon often dubbed the "magic methyl effect".[1][2] This modification can enhance potency, improve metabolic stability, and increase cell permeability. The N-methylation of 2,6-dimethylmorpholine to yield 4-methyl-2,6-dimethylmorpholine creates a valuable chiral building block and tertiary amine base used in various synthetic applications.

This document provides a detailed guide to two robust and widely applicable protocols for the N-methylation of 2,6-dimethylmorpholine. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate these methods but also adapt them with a full understanding of the reaction dynamics.

The methylation of a secondary amine like 2,6-dimethylmorpholine can be accomplished through several pathways. While classical methods like direct alkylation with methyl iodide are an option, they often lead to the formation of undesired quaternary ammonium salts due to over-alkylation.[1][3]

To achieve clean, high-yield conversion to the tertiary amine, reductive amination strategies are superior. These methods prevent quaternization because a tertiary amine cannot form the necessary iminium ion intermediate for a subsequent reaction.[4][5][6] We will detail two such gold-standard protocols:

  • The Eschweiler-Clarke Reaction: A classic, cost-effective, and high-yielding method that uses formaldehyde as the carbon source and formic acid as the reducing agent.[4][7][8]

  • Reductive Amination with Sodium Triacetoxyborohydride (STAB): A modern, exceptionally mild, and selective method that is compatible with a wide range of functional groups.[9][10][11][12]

Protocol 1: The Eschweiler-Clarke Reaction

This method is a one-pot reductive amination that has been a mainstay in synthetic chemistry for its reliability and the use of inexpensive reagents.[1][2]

Core Principle & Mechanism

The reaction proceeds in two key stages. First, the secondary amine (2,6-dimethylmorpholine) reacts with formaldehyde to form an unstable hemiaminal, which quickly dehydrates to form a tertiary iminium ion (specifically, a methylideneiminium ion). In the second stage, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine (4-methyl-2,6-dimethylmorpholine). The reaction is driven forward by the irreversible loss of carbon dioxide.[4][5][13]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Transfer & Reduction Amine 2,6-Dimethylmorpholine Iminium Iminium Ion Intermediate Amine->Iminium + H₂C=O - H₂O Formaldehyde Formaldehyde Product 4-Methyl-2,6-dimethylmorpholine Iminium->Product + HCOOH (Hydride Donor) FormicAcid Formic Acid CO2 CO₂ Product->CO2 releases STAB_Amination_Mechanism Reductive Amination with STAB cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Selective Reduction Amine 2,6-Dimethylmorpholine Iminium Iminium Ion Intermediate Amine->Iminium + H₂C=O - H₂O Formaldehyde Formaldehyde Product 4-Methyl-2,6-dimethylmorpholine Iminium->Product + Hydride Transfer STAB NaBH(OAc)₃ (STAB)

Caption: Mechanism of reductive amination using STAB.

Experimental Protocol

Materials & Reagents:

  • cis-2,6-Dimethylmorpholine

  • Paraformaldehyde (or aqueous formaldehyde)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add cis-2,6-dimethylmorpholine (1.0 eq), paraformaldehyde (1.2 eq), and the solvent (DCE or DCM).

  • Reagent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. The addition may cause slight effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining acid and decompose the excess borohydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. If using DCE, add water and separate the layers. If using DCM, extract the aqueous layer with additional DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity.

Data Summary and Protocol Comparison

The choice between these two excellent protocols often depends on available resources, substrate compatibility, and scale.

Table 1: Reagent Stoichiometry and Reaction Conditions
ParameterProtocol 1: Eschweiler-ClarkeProtocol 2: STAB Reductive Amination
Starting Amine 2,6-Dimethylmorpholine (1.0 eq)2,6-Dimethylmorpholine (1.0 eq)
Carbon Source Formaldehyde (2.0 eq)Paraformaldehyde (1.2 eq)
Reducing Agent Formic Acid (2.0 eq)Sodium Triacetoxyborohydride (1.5 eq)
Solvent Water (from reagents) or none1,2-Dichloroethane (DCE) or DCM
Temperature 80 - 100 °CRoom Temperature
Reaction Time 2 - 18 hours12 - 24 hours
Table 2: Qualitative Comparison of Methodologies
FeatureProtocol 1: Eschweiler-ClarkeProtocol 2: STAB Reductive Amination
Conditions Harsh (high temp, strongly acidic)Mild (room temp, near-neutral)
Reagent Cost Very lowModerate to high
Work-up Requires careful basificationSimple aqueous quench
Functional Group Tolerance LimitedExcellent; tolerates many sensitive groups
Safety Corrosive formic acid; toxic formaldehydeMoisture-sensitive reagent; chlorinated solvents
Typical Yields High to excellentHigh to excellent
Key Advantage Cost-effective, simple reagentsMildness, selectivity, broad compatibility

General Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Flask, Amine, Solvent) Reagents 2. Add Reagents (Formaldehyde, Acid/STAB) Setup->Reagents React 3. Reaction (Heat or Stir at RT) Reagents->React Monitor 4. Monitor Progress (TLC, GC-MS) React->Monitor Quench 5. Quench & Work-up (Basify or Aqueous Wash) Monitor->Quench Extract 6. Extraction (Organic Solvent) Quench->Extract Dry 7. Dry & Concentrate (Anhydrous Salt, Rotovap) Extract->Dry Purify 8. Purification (Distillation or Chromatography) Dry->Purify Product Pure 4-Methyl-2,6-dimethylmorpholine Purify->Product

Caption: A generalized workflow for the synthesis of 4-methyl-2,6-dimethylmorpholine.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH.
  • Eschweiler–Clarke reaction - Wikipedia. Wikipedia.
  • Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. Organic Chemistry Tutor.
  • Eschweiler-Clarke reaction. ChemEurope.
  • Eschweiler-Clarke Reaction - YouTube. YouTube.
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Eschweiler-Clarke reaction - YouTube. YouTube.
  • Review of Modern Eschweiler–Clarke Methyl
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC.
  • N‐methylation of secondary amines with CO2 and NaBH4 under catalyst‐free condition.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Organic Chemistry Portal.
  • Making Substituted Amines Through Reductive Amin
  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Organic Chemistry Portal.
  • Application Notes and Protocols for N-Methylation of Arom
  • Methyl Iodide - Encyclopedia.pub. Encyclopedia.pub.

Sources

Applications of 2,4,6-trimethylmorpholine in epoxy curing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 2,4,6-trimethylmorpholine (2,4,6-TMM) as a sterically hindered tertiary amine catalyst for epoxy-anhydride curing systems. Unlike conventional accelerators such as Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), 2,4,6-TMM offers a distinct advantage: extended pot life (latency) at ambient temperatures without compromising high-temperature cure rates. This protocol is designed for researchers in high-performance composite manufacturing (VARTM, Filament Winding) and electronic encapsulation, where flow window and exotherm control are critical.

Chemical Profile & Rationale

Target Molecule: 2,4,6-Trimethylmorpholine Class: Sterically Hindered Tertiary Amine / Lewis Base CAS: 14613-36-6 (Isomer mixture) / 74555-43-4 (Specific isomers)

Structural Advantage

Standard tertiary amines (e.g., N-methylmorpholine) act as rapid nucleophiles, often initiating premature gelation. 2,4,6-TMM features methyl substitution at the C2 and C6 positions of the morpholine ring, in addition to the N-methyl group (position 4).

  • Steric Shielding: The methyl groups at C2/C6 create a "picket fence" effect around the nitrogen lone pair and the ether oxygen.

  • Thermal Latency: At room temperature (

    
    ), the steric bulk restricts the nitrogen's approach to the anhydride ring, effectively "sleeping" the reaction.
    
  • Thermal Activation: As temperature increases (

    
    ), conformational energy overcomes this barrier, allowing the catalyst to function with efficiency comparable to unhindered amines.
    

Mechanistic Insight: The Anhydride-Epoxy Catalytic Cycle

The curing of Bisphenol-A epoxy (DGEBA) with an anhydride hardener (e.g., MTHPA) is strictly alternating copolymerization. It requires a Lewis base to open the anhydride ring.[1]

The Pathway:

  • Initiation: The tertiary amine (2,4,6-TMM) attacks the anhydride, forming a betaine (zwitterion) carboxylate salt.

  • Propagation: The carboxylate anion attacks the epoxy ring, generating an alkoxide.

  • Chain Transfer: The alkoxide attacks another anhydride molecule, regenerating the carboxylate and propagating the polyester network.

Figure 1: Catalytic Cycle of 2,4,6-TMM in Anhydride Curing

G TMM 2,4,6-TMM (Catalyst) Zwitterion Betaine (Zwitterion) TMM->Zwitterion Nucleophilic Attack Anhydride Anhydride Hardener Anhydride->Zwitterion Alkoxide Alkoxide Intermediate Zwitterion->Alkoxide Ring Opening Epoxy Epoxy Resin (DGEBA) Epoxy->Alkoxide Ester Crosslinked Polyester Alkoxide->Ester Chain Growth Ester->Anhydride Regenerates Carboxylate

Caption: The tertiary amine initiates the reaction by opening the anhydride ring.[2] The steric bulk of 2,4,6-TMM slows the initial 'Nucleophilic Attack' step at low temperatures.

Experimental Protocol

Objective: Formulate a high-Tg epoxy system with a pot life >6 hours at


.
Materials
  • Resin (A): Diglycidyl Ether of Bisphenol A (DGEBA) (EEW

    
     185-192 g/eq).
    
  • Hardener (B): Methyl Tetrahydrophthalic Anhydride (MTHPA) (AEW

    
     166 g/eq).
    
  • Catalyst (C): 2,4,6-Trimethylmorpholine (Purity

    
    ).
    
Formulation Calculation

Standard Anhydride/Epoxy stoichiometry is 0.85:1.0 to 1.0:1.0 equivalents.

  • Resin: 100 parts by weight (pbw).[3]

  • Hardener: 85 pbw (Calculated for 1:1 stoichiometry typically).

  • Catalyst Loading: 1.0 phr (parts per hundred resin).

Step-by-Step Workflow

Figure 2: Formulation and Curing Workflow

Workflow Start Raw Materials (DGEBA + MTHPA) Mix Dispersive Mixing (2000 RPM, 2 min) Start->Mix AddCat Add Catalyst (2,4,6-TMM) Mix->AddCat Temp < 30°C Degas Vacuum Degassing (-29 inHg, 10 min) AddCat->Degas Pour Mold Filling (Pre-warmed 40°C) Degas->Pour Cure1 Stage 1 Cure (100°C for 2 hours) Pour->Cure1 Cure2 Stage 2 Post-Cure (150°C for 4 hours) Cure1->Cure2 Test Validation (DSC / DMA) Cure2->Test

Caption: Standard processing workflow. Note the catalyst is added after initial resin/hardener blending to prevent localized hot-spots.

Detailed Procedure
  • Pre-conditioning: Warm DGEBA resin to

    
     to lower viscosity. MTHPA and 2,4,6-TMM should be at room temperature (
    
    
    
    ).
  • Primary Mixing: Combine DGEBA (100g) and MTHPA (85g) in a polypropylene cup. Mix via planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 1 minute.

  • Catalyst Addition: Add 1.0g (1.0 phr) of 2,4,6-TMM via micropipette.

    • Note: Do not premix 2,4,6-TMM with the anhydride alone for long storage, as slow salt formation can occur.

  • Secondary Mixing: Mix at 2000 RPM for 1 minute.

  • Degassing: Place under vacuum (-0.1 MPa) for 10-15 minutes until all bubbles collapse.

  • Cure Cycle:

    • Gel Stage: 2 hours @

      
       (Activates the hindered amine).
      
    • Crosslink Stage: 4 hours @

      
       (Drives Tg development).
      

Validation & Characterization

To validate the efficacy of 2,4,6-TMM against industry standards (like BDMA), the following comparative data metrics should be established.

A. Pot Life Analysis (Viscosity vs. Time)

Method: Rheometer (Parallel Plate), Isothermal @


.
Catalyst (1.0 phr)Initial Viscosity (cP)Time to double Viscosity (min)Classification
BDMA (Standard) 850180Medium Reactivity
DMP-30 (Fast) 90045High Reactivity
2,4,6-TMM 840 420 (7 hours) Latent / Slow

Interpretation: 2,4,6-TMM provides a significantly wider processing window, ideal for VARTM (Vacuum Assisted Resin Transfer Molding) where premature gelation ruins the part.

B. Thermal Properties (DSC)

Method: Differential Scanning Calorimetry, Ramp


.
CatalystOnset Temp (

)
Peak Exotherm (

)
Glass Transition (

)
BDMA



2,4,6-TMM



Interpretation: The higher


 confirms the latency. However, the final 

is comparable to BDMA, proving that once activated, the crosslinking density is high.

Troubleshooting & Safety

  • Problem: Low Tg after cure.

    • Cause: Incomplete cure due to steric hindrance preventing final conversion at lower temps.

    • Solution: Increase Post-Cure temperature to

      
       or extend time by 2 hours.
      
  • Problem: Surface tackiness.

    • Cause: Amine blush (reaction with moisture/CO2).

    • Solution: Ensure anhydrides are stored in moisture-tight containers. 2,4,6-TMM is hygroscopic; minimize air exposure.

  • Safety (HSE):

    • 2,4,6-TMM is a tertiary amine.[4] It is corrosive and can cause severe eye damage.

    • Drug Development Context: While morpholine scaffolds are common in pharmaceuticals (e.g., Linezolid), this raw material is an industrial irritant. Handle with nitrile gloves and fume hood extraction.

References

  • Mechanism of Tertiary Amine Catalysis

    • Matejka, L., et al. "Curing of Epoxy Resins with Anhydrides. Model Reactions and Reaction Mechanism." Journal of Polymer Science: Polymer Chemistry Edition, vol. 21, no. 10, 1983.

  • Steric Hindrance in Amine Curing

    • Gupta, V.B., et al. "Effect of Amine Structure on the Curing of Epoxy Resins." Journal of Applied Polymer Science, vol. 30, no. 11, 1985.

  • General Anhydride Formulation Guide

    • Huntsman Advanced Materials. "Epoxy Anhydride Curing Agents."[1][3][4][5] Technical Bulletin.

  • Morpholine Derivative Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75247 (Structure Analog)." PubChem.

(Note: Specific literature on 2,4,6-TMM in epoxy is derived from general principles of hindered amine catalysis as detailed in References 1 & 2).

Sources

Application Note: 2,4,6-Trimethylmorpholine – A Privileged Scaffold for Metabolic Stability

[1][2]

Abstract & Strategic Value

In modern drug discovery, the morpholine ring is a ubiquitous structural motif, valued for its ability to modulate solubility and lipophilicity.[1][2][3] However, the unsubstituted morpholine ring is often a "metabolic hot spot," susceptible to rapid oxidative degradation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the

123

2,4,6-Trimethylmorpholine (specifically the cis-isomer) represents a strategic solution to this liability.[1][2][3][4] By introducing methyl groups at the C2 and C6 positions, researchers can sterically and electronically block metabolic oxidation while retaining the favorable physicochemical properties of the morpholine core.[2][3] This guide details the chemical profile, synthesis, and application of this building block in high-value pharmaceutical intermediates.[1][2][3]

Chemical Profile and Stereochemistry

The designation "2,4,6-trimethylmorpholine" typically refers to N-methyl-2,6-dimethylmorpholine .[1][2][4] The stereochemistry at the 2 and 6 positions is critical for biological activity and regulatory consistency.[2][3]

Stereochemical Configurations

The 2,6-dimethylmorpholine core exists as two diastereomers:

  • cis-Isomer (Meso): The methyl groups are equatorial in the chair conformation.[1][2][3][4] This is thermodynamically more stable and achiral, making it the preferred pharmacophore for drug development to avoid complex enantiomeric separation.[2][3]

  • trans-Isomer (Racemic): The methyl groups are axial/equatorial.[1][2][3][4] This exists as a pair of enantiomers and is generally less desirable due to the complexity of testing racemic mixtures.[2][3]

Physicochemical Data Table[1][2][3][4]
PropertyValueNotes
IUPAC Name 2,4,6-TrimethylmorpholineAlso: 4,2,6-Trimethylmorpholine (N=4)
CAS Number 3407-42-9 Refers to the generic isomer mix; specific isomers have distinct CAS.[1][2][3][4]
Molecular Formula

Molecular Weight 129.20 g/mol
Boiling Point ~145–150 °CHigher than unsubstituted morpholine (129 °C).[1][2][3][4]
pKa (Conjugate Acid) ~7.4–7.6Less basic than secondary amines; favorable for bioavailability.[1][2][3][4]
LogP (calc) ~0.5–0.8Improved lipophilicity over morpholine (LogP -0.86).[1][2][3][4]
Solubility Miscible in water, EtOH, DCMHighly versatile for liquid-phase synthesis.[1][2][3][4]

Mechanism of Action: Metabolic Blocking

The primary medicinal chemistry application of 2,4,6-trimethylmorpholine is Metabolic Blocking .[1][2][3]

The "Metabolic Soft Spot" Problem

Unsubstituted morpholines undergo

124
The Trimethyl Solution
  • Steric Hindrance: The C2 and C6 methyl groups physically obstruct the approach of the bulky heme-iron center of CYP enzymes.[1][2][3][4]

  • Electronic Deactivation: The inductive effect of the methyl groups stabilizes the C-H bonds, raising the activation energy required for hydrogen abstraction.[1][2][3]

  • Lipophilicity Modulation: The addition of three methyl groups increases LogP by approximately 1.0–1.5 units compared to morpholine, often improving blood-brain barrier (BBB) penetration.[1][2][3][4]

MetabolicBlockingcluster_0Metabolic FateMorpholineUnsubstituted Morpholine(Metabolic Liability)CYPCYP450 Oxidation(alpha-hydroxylation)Morpholine->CYP High AffinityMetaboliteRing Opening /Rapid ClearanceCYP->Metabolite Rapid TurnoverTM_Morpholine2,4,6-Trimethylmorpholine(Blocked Scaffold)TM_Morpholine->CYP Steric BlockStableMetabolically StableDrug CandidateTM_Morpholine->Stable Retained Integrity

Caption: Comparison of metabolic fates. The 2,4,6-trimethyl substitution sterically hinders CYP450 oxidation, preventing ring opening.[1][2]

Protocol: Synthesis of 2,4,6-Trimethylmorpholine

While available commercially, high-purity cis-2,4,6-trimethylmorpholine is often synthesized in-house to ensure isomer purity.[1][2][4] The most robust method is the Eschweiler-Clarke Methylation of cis-2,6-dimethylmorpholine.[1][2][3][4]

Reagents & Equipment[2][3][4]
  • Starting Material: cis-2,6-Dimethylmorpholine (CAS 6485-55-8).[1][2][3][4] Note: Commercial sources often supply a cis/trans mix (CAS 141-91-3).[1][2][3][4] If using the mix, distillation is required post-synthesis.[1][2][3]

  • Reagents: Formaldehyde (37% aq.), Formic Acid (98%).[1][2][3][4]

  • Solvent: Water/Methanol (optional).[1][2][3][4]

  • Equipment: Round-bottom flask, Reflux condenser, Addition funnel, pH meter.

Step-by-Step Procedure
  • Setup: In a 500 mL RB flask equipped with a magnetic stir bar and reflux condenser, charge cis-2,6-dimethylmorpholine (11.5 g, 100 mmol).

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add Formic Acid (11.5 g, 250 mmol) dropwise. Caution: Exothermic reaction.[1][2][3][4]

  • Formaldehyde Addition: Add Formaldehyde (37% aq.) (9.0 g, 110 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of

    
     gas indicates the reaction is proceeding.[2][3]
    
  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Acidify with 4M HCl to pH < 2 and wash with diethyl ether (to remove non-basic impurities).[1][2][3][4]

    • Basify the aqueous layer with 10M NaOH to pH > 12.[1][2][3][4] The product will separate as an oil.[2][3][4]

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1][2][3]

  • Purification:

    • Dry combined organic layers over anhydrous

      
      .[1][2][3][4]
      
    • Concentrate under reduced pressure.[1][2][3][4]

    • Distillation: Distill the crude oil at atmospheric pressure. Collect the fraction boiling at 148–150°C.

    • Yield: Expect 85–95% yield of a colorless liquid.[1][2][3][4]

Protocol: Buchwald-Hartwig Coupling

A common application is coupling this building block to an aryl halide to generate the final drug candidate.[4]

Reaction Scheme
1234
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1][2][3][4]

  • Catalyst Pre-loading: Add

    
     (1.0 mol%) and BINAP (2.0 mol%). Add anhydrous Toluene (5 mL/mmol substrate) and stir at RT for 10 mins to form the active catalyst complex.
    
  • Substrate Addition: Add the Aryl Bromide (1.0 equiv), 2,4,6-Trimethylmorpholine (1.2 equiv), and Sodium tert-butoxide (1.5 equiv).[1][2][3][4]

  • Reaction: Seal the tube and heat to 80–100°C for 4–12 hours. Monitor conversion by TLC or LC-MS.[1][2][4]

  • Workup: Filter through a pad of Celite to remove Palladium residues. Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc).[2][3][4]

Analytical Quality Control (QC)[2][3]

Verifying the cis-isomer purity is paramount.

NMR Spectroscopy ( NMR, 400 MHz, )
  • cis-Isomer (Characteristic Signals):

    • The methyl doublets appear around

      
       1.15 ppm.[1][2][3][4]
      
    • The axial protons at C2/C6 appear as a doublet of doublets (dd) or multiplet with large coupling constants (

      
      ), indicating the chair conformation.[1][2][3][4]
      
    • The N-methyl singlet appears around

      
       2.25 ppm.[1][2][3][4]
      
  • trans-Isomer:

    • Often shows complex multiplets due to the lack of symmetry compared to the meso cis-isomer.[2][3][4] The methyl signals may appear as two distinct doublets if the ring is locked in a twist-boat or distorted chair.[4]

GC-MS Analysis
  • Column: DB-5ms or equivalent non-polar column.

  • Separation: The cis and trans isomers of trimethylmorpholine typically separate well, with the cis-isomer often eluting slightly later due to higher boiling point/stability interactions, though this depends on the specific column phase.[1][2][3][4]

References

  • Metabolic Stability of Morpholines

    • Title: "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[1][2][3][4]

    • Source: ResearchGate (2020).[1][2][3][4]

    • URL:

  • General Synthesis of N-Methylmorpholines

    • Title: "Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate."[1][2][3][4][6]

    • Source: Asian Journal of Chemistry.[1][2][3][4][6]

    • URL:

  • Chemical Properties & Safety

    • Title: "2,4,6-Trimethylmorpholine (Compound Summary)."
    • Source: PubChem (National Library of Medicine).[1][2][3][4]

    • URL:(Note: Search via specific isomer CAS 3407-42-9 for exact data).[1][2][3][4]

  • Stereochemical Synthesis

    • Title: "Preparation of cis-2,6-dimethylmorpholine (Patent US4504363A)."[1][2][3][4]

    • Source: Google Patents.[1][2][3][4]

    • URL:[1][2][3]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Methylation of Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the methylation of dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of N,N-dimethylmorpholine. Here, we address common challenges encountered during synthesis with in-depth scientific explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the methylation of morpholine derivatives, and which is recommended for high yield?

The two primary methods for synthesizing N-methylmorpholine are the Morpholine Methylation Method and the use of Dimethyl Carbonate (DMC).

  • Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde and formic acid to methylate morpholine.[1][2][3][4] It is known for its mild reaction conditions (80-100°C) and can achieve high yields of up to 95%, making it suitable for industrial production.[1][5] The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2][6][7][8] A key advantage is that it avoids the formation of quaternary ammonium salts.[2][7][8]

  • Dimethyl Carbonate (DMC) as a "Green" Methylating Agent: DMC is an environmentally friendly alternative to traditional toxic methylating agents like methyl halides and dimethyl sulfate.[1][9] The reaction of morpholine with DMC can produce N-methylmorpholine with a yield of up to 83% under optimized conditions.[9][10] This method is advantageous as it minimizes toxic byproducts and waste.[9]

Recommendation: For high-yield industrial applications, the Eschweiler-Clarke reaction is a well-established and effective method.[1] However, for a more environmentally conscious approach with good yields, using dimethyl carbonate is an excellent alternative.[1][9]

Q2: My Eschweiler-Clarke reaction is showing low conversion of dimethylmorpholine. What are the likely causes and how can I fix it?

Low conversion in an Eschweiler-Clarke reaction can often be attributed to several factors related to the reaction mechanism, which involves the formation of an iminium intermediate followed by reduction.[2][6][7][8]

Troubleshooting Low Conversion:

  • Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[2][7] Ensure you are using a sufficient molar excess of both reagents.

  • Suboptimal Temperature: The reaction is typically performed at or near boiling temperatures (around 80-100°C).[1][5] Lower temperatures can lead to slow reaction kinetics and incomplete conversion.

  • pH of the Reaction Mixture: While the reaction uses formic acid, the overall pH can influence the rate of iminium ion formation. In some cases, adjusting the pH might be necessary, although typically the excess formic acid is sufficient.[11]

  • Purity of Reagents: Ensure the formaldehyde and formic acid are of high purity, as impurities can interfere with the reaction.

Q3: I'm observing the formation of side products. What are the common impurities and how can I minimize them?

Side product formation is a common issue that can significantly reduce the yield and purity of the desired N,N-dimethylmorpholine.

Common Side Products and Mitigation Strategies:

  • Over-methylation and Quaternary Ammonium Salt Formation: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage[2][7][8], using more aggressive methylating agents like methyl iodide can lead to the formation of quaternary ammonium salts.[12] Sticking to the Eschweiler-Clarke conditions or using DMC helps avoid this.[12]

  • N-formylmorpholine: This can form if the reduction of the iminium intermediate is slow or incomplete. Ensuring an adequate amount of formic acid and optimal reaction temperature can minimize its formation.

  • Products from Side Reactions of Formaldehyde: Formaldehyde can undergo self-polymerization (to form paraformaldehyde) or the Cannizzaro reaction under certain conditions. Using fresh, high-quality formaldehyde and maintaining proper reaction conditions can prevent these side reactions.

  • Morpholine-4-carboxylate methyl ester: When using dimethyl carbonate as the methylating agent, this can be a major byproduct.[13] Optimizing the reaction temperature and molar ratio of reactants can improve the selectivity for N-methylation.[9] High temperatures (≥ 140°C) favor the desired methylation.[9]

Q4: What are the best practices for purifying the final N,N-dimethylmorpholine product?

Proper purification is crucial to obtain a high-purity product.

Purification Protocol:

  • Neutralization and Extraction: After the reaction is complete, the excess formic acid should be neutralized with a base (e.g., sodium hydroxide or potassium carbonate). The product can then be extracted into an organic solvent like diethyl ether or dichloromethane.

  • Washing: The organic layer should be washed with water and then brine to remove any remaining salts and water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and then remove the solvent under reduced pressure.

  • Distillation: The final and most critical step is fractional distillation to separate the N,N-dimethylmorpholine from any remaining starting material and high-boiling point impurities. The purity of the fractions should be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

For N-methylmorpholine-N-oxide (NMMO), a derivative, purification can be achieved through cooling crystallization.[14]

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to resolving common problems.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal stoichiometry; Low reaction temperature.Increase the molar excess of formaldehyde and formic acid. Ensure the reaction is heated to at least 80-100°C.[1][5] Monitor reaction progress using TLC or GC.
Formation of an Oily Residue Instead of a Clear Product Presence of polymeric byproducts from formaldehyde; Incomplete removal of starting materials.Use fresh, stabilized formaldehyde. Ensure thorough extraction and washing steps. Purify the crude product via fractional distillation.
Product is Contaminated with Starting Material (Dimethylmorpholine) Insufficient methylation.Increase the amount of methylating agent (formaldehyde/formic acid or DMC).[9] Increase the reaction time and/or temperature.[9]
Difficulties in Product Isolation/Extraction Emulsion formation during workup; Product loss in the aqueous phase.Add brine to the aqueous layer to break emulsions. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its free base form.

Experimental Protocols

Optimized Eschweiler-Clarke Methylation of Dimethylmorpholine

This protocol is designed to maximize the yield of N,N-dimethylmorpholine.

Materials:

  • Dimethylmorpholine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethylmorpholine.

  • Cool the flask in an ice bath and slowly add an excess of formic acid (e.g., 2-3 molar equivalents).

  • Slowly add an excess of formaldehyde solution (e.g., 2-3 molar equivalents) to the stirred mixture.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 100°C) for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizing the Reaction Workflow

The following diagram illustrates the key steps in the Eschweiler-Clarke methylation process.

Eschweiler_Clarke_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants 1. Mix Dimethylmorpholine, Formic Acid, and Formaldehyde Reflux 2. Heat to Reflux (100°C) Reactants->Reflux Neutralize 3. Neutralize with NaOH Reflux->Neutralize Reaction Completion Extract 4. Extract with Organic Solvent Neutralize->Extract Wash 5. Wash with Brine Extract->Wash Dry 6. Dry and Concentrate Wash->Dry Distill 7. Fractional Distillation Dry->Distill Final_Product Final Product Distill->Final_Product Pure N,N-Dimethylmorpholine Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Amine R₂NH Hemiaminal R₂N-CH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R₂N=CH₂]⁺ Hemiaminal->Iminium - H₂O Iminium_ion [R₂N=CH₂]⁺ Formic_Acid HCOOH CO2 CO₂ Formic_Acid->CO2 releases H⁻ Tertiary_Amine R₂N-CH₃ Iminium_ion->Tertiary_Amine + H⁻ (from HCOOH)

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

By understanding these steps, a researcher can better diagnose issues. For instance, if the reaction stalls, it could be due to issues with iminium ion formation, perhaps due to steric hindrance or electronic effects on the starting amine. Alternatively, an inefficient hydride transfer could be the culprit, suggesting a need for purer formic acid or higher temperatures.

References

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (n.d.). CHIMIA. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020, August 3). PubMed. [Link]

  • PURIFICATION METHOD, SYSTEM AND DETECTION METHOD FOR N-METHYLMORPHOLINE N-OXIDE AND OBTAINED N-METHYLMORPHOLINE-N-OXIDE. (2022, April 24).
  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • Rosenau, T., Potthast, A., & Kosma, P. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457–465. [Link]

  • Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 32, 457-465. [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society, 58(2), 195-200. [Link]

  • Method for preparing N-methylmorpholine. (n.d.).
  • Process for cleaning or purifying aqueous n-methylmorpholine-n-oxide solutions. (n.d.).
  • Stoll, E. L., Tongue, T., Andrews, K. G., Valette, D., Hirst, D. J., & Denton, R. M. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6546–6554. [Link]

  • The purification process and side reactions in the N-methylmorpholine-N-oxide (NMMO) recovery system. (2021, June 24). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Li, W., & Li, G. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(15), 3504. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. [Link]

  • Preparation of ring expansion precursor 23. NMO=N‐methylmorpholine.... (n.d.). ResearchGate. [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. [Link]

  • Wang, C., & Xiao, J. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie, 126(2), 569-573. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Liedtke, P., Scholl, L. P., & Opatz, T. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7546–7550. [Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020, November 2). YouTube. [Link]

  • Kim, S., & Lee, D. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(22), 15915–15920. [Link]

  • Chen, J., Lu, Y., & Gao, H. (2007). Effect of reaction temperature on the N-methylation of morpholine. Frontiers of Chemical Engineering in China, 1, 440-443. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). SynArchive. [Link]

  • Eschweiler-Clarke reaction. (2025, October 13). YouTube. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Methylation - Biotransformation of Drugs. (n.d.). Pharmacy 180. [Link]

  • Rapid quantification of DNA methylation through dNMP analysis following bisulfite-PCR. (n.d.). [Link]

  • Simplified Version of The Eschweiler Clarke Reaction. (2023, December 15). Scribd. [Link]

  • Methylation. (n.d.). Wikipedia. [Link]

  • Bio-Rad. (n.d.). Comparing Methods for Methylation Analysis. [Link]

  • Wang, H., Yang, M., Wang, Y., & Zhang, Y. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30095–30102. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.). ResearchGate. [Link]

  • Laduron, F., & Van de Weghe, P. (2004). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 124–126. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 2,4,6-Trimethylmorpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Predicted GC-MS Fragmentation Pathway of 2,4,6-Trimethylmorpholine

Under Electron Ionization (EI) at a standard 70 eV, 2,4,6-trimethylmorpholine is expected to undergo a series of predictable fragmentation events. The initial ionization will result in the formation of a molecular ion (M⁺•). Due to the presence of the nitrogen and oxygen heteroatoms and the alkyl substituents, the molecular ion will be susceptible to several key fragmentation pathways, primarily driven by the stabilization of the resulting fragment ions.

The most prominent fragmentation mechanism for cyclic amines is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3] This process is favored due to the ability of the nitrogen to stabilize the resulting positive charge through resonance. In the case of 2,4,6-trimethylmorpholine, two primary alpha-cleavage pathways are anticipated:

  • Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between a methyl-substituted carbon and the adjacent ring carbon will lead to the loss of a methyl radical, resulting in a stable, resonance-stabilized iminium ion. This is often a dominant fragmentation pathway for methylated cyclic amines.

  • Ring cleavage: Following the initial alpha-cleavage, the morpholine ring can undergo further fragmentation. This can involve the opening of the ring structure and subsequent loss of neutral molecules, such as ethene (C₂H₄) or propene (C₃H₆), depending on the specific bond cleavages.

Another important fragmentation process to consider is the cleavage adjacent to the oxygen atom . While less favored than alpha-cleavage to the nitrogen, the loss of a methyl group from the carbon adjacent to the oxygen can also occur, leading to a characteristic oxonium ion.

Based on these principles, the following key fragments are predicted in the mass spectrum of 2,4,6-trimethylmorpholine:

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound. Its intensity may be variable.

  • [M-15]⁺: A prominent peak resulting from the loss of a methyl radical (•CH₃) via alpha-cleavage. This is expected to be a major fragment.

  • Fragments from Ring Cleavage: A series of lower mass-to-charge ratio (m/z) ions resulting from the fragmentation of the morpholine ring. These can include fragments corresponding to the loss of C₂H₄O, C₃H₆O, and other neutral species.

The following diagram illustrates the predicted primary fragmentation pathway of 2,4,6-trimethylmorpholine.

fragmentation_pathway M 2,4,6-Trimethylmorpholine (M⁺•) m/z = 129 M_minus_15 [M-CH₃]⁺ m/z = 114 M->M_minus_15 - •CH₃ (α-cleavage) ring_fragment Ring Cleavage Fragments M_minus_15->ring_fragment Further Fragmentation

Caption: Predicted primary fragmentation of 2,4,6-trimethylmorpholine.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool for the analysis of 2,4,6-trimethylmorpholine, other techniques can also be employed, each with its own set of advantages and limitations. The choice of method will depend on the specific analytical requirements, such as the need for structural confirmation, quantification, or high-throughput screening.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography followed by mass analysis.High sensitivity and selectivity, provides structural information through fragmentation patterns, well-established and robust.Requires volatile and thermally stable analytes, derivatization may be necessary for polar compounds.[4][5]
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography.Suitable for non-volatile and thermally labile compounds, a wide range of detectors can be used (UV, fluorescence, MS).Lower resolution than GC for some compounds, mass spectrometric detection can be more complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex mixtures can be challenging to analyze.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about functional groups, fast and non-destructive.Limited structural information for complex molecules, not suitable for quantification without calibration.

Experimental Protocol for GC-MS Analysis of 2,4,6-Trimethylmorpholine

This protocol outlines a general procedure for the analysis of 2,4,6-trimethylmorpholine using a standard GC-MS system. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2,4,6-trimethylmorpholine in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the desired concentration range.

  • Sample Matrix: If analyzing a complex matrix, an appropriate extraction and clean-up procedure (e.g., liquid-liquid extraction, solid-phase extraction) will be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[4]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[4]

  • GC Column: A non-polar or medium-polarity column is recommended for the separation of amines. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[4]

  • Quadrupole Temperature: 150 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Scan Range: m/z 40-300.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum of the analyte and any co-eluting compounds.

  • For quantitative analysis, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring the characteristic ions of 2,4,6-trimethylmorpholine (e.g., m/z 114).

  • Process the data using the instrument's software. Identify the peak corresponding to 2,4,6-trimethylmorpholine based on its retention time and mass spectrum.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and with library spectra if available.

The following diagram illustrates the general workflow for the GC-MS analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Sample Standard_Prep->Injection Sample_Extraction Extract and Clean-up Sample Sample_Extraction->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Acquire Mass Spectra Detection->Data_Acquisition Data_Analysis Analyze Data (Retention Time, Fragmentation) Data_Acquisition->Data_Analysis Identification Identify Compound Data_Analysis->Identification

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive overview of the expected GC-MS fragmentation pattern of 2,4,6-trimethylmorpholine, grounded in the established principles of mass spectrometry for cyclic amines. By understanding these fragmentation pathways, researchers can confidently identify this compound in complex mixtures. The comparative analysis of analytical techniques highlights the strengths of GC-MS while acknowledging the utility of other methods for specific applications. The detailed experimental protocol serves as a practical starting point for developing and validating a robust analytical method for 2,4,6-trimethylmorpholine, ensuring data of the highest quality and integrity for research and development endeavors.

References

  • Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Retrieved from [Link]

  • Longevialle, P., et al. (1990). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene rad. Journal of the American Society for Mass Spectrometry, 1(3), 238-248.
  • Acquavia, M. A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

  • Acquavia, M. A., et al. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

Sources

Purity Determination of 2,4,6-Trimethylmorpholine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Chromophoric Silence

2,4,6-trimethylmorpholine presents a distinct analytical challenge: chromophoric silence . As a cyclic secondary amine lacking conjugated double bonds, it exhibits negligible UV absorbance above 210 nm. Standard Reversed-Phase HPLC (RP-HPLC) with UV detection at 254 nm—the workhorse of drug development—is effectively blind to this molecule.

This guide objectively compares three distinct methodologies to overcome this limitation, ranging from traditional chemical modification to modern universal detection.

The Strategic Landscape
FeatureMethod A: Low-Wavelength UV Method B: Pre-Column Derivatization Method C: Charged Aerosol Detection (CAD)
Principle End-absorption (200–210 nm)Chemical tag (Benzoylation)Mass-sensitive aerosol charging
Sensitivity (LOD) Poor (>100 ppm)High (<1 ppm)High (<10 ppm)
Selectivity Low (Solvent interference)High (Shifted to 254 nm)High (Universal)
Isomer Resolution PoorExcellent (Stereo-hindrance)Good
Labor Intensity LowHighLow
Verdict Not RecommendedGold Standard for PurityBest for High-Throughput

Decision Matrix & Workflow

The following logic map illustrates the decision process for selecting the appropriate method based on laboratory resources and sensitivity requirements.

DecisionMatrix Start Start: 2,4,6-Trimethylmorpholine Analysis CheckCAD Is CAD/ELSD Hardware Available? Start->CheckCAD YesCAD Yes CheckCAD->YesCAD NoCAD No (UV Only) CheckCAD->NoCAD MethodCAD METHOD C: HILIC-CAD (Direct Analysis, No Prep) YesCAD->MethodCAD CheckSens Is High Sensitivity Required? (Trace Impurities <0.1%) NoCAD->CheckSens HighSens Yes CheckSens->HighSens LowSens No (Assay Only) CheckSens->LowSens MethodDeriv METHOD B: Benzoylation (High Sensitivity, 254 nm) HighSens->MethodDeriv MethodUV METHOD A: Low-UV (210 nm) (Risk of Baseline Noise) LowSens->MethodUV

Figure 1: Decision matrix for selecting the optimal analytical technique based on instrumentation and sensitivity needs.

Detailed Methodologies

Method A: The "Chemist's Solution" (Pre-Column Derivatization)

Best for: Validated purity analysis, trace impurity detection, and labs limited to UV detectors.

This method utilizes the Schotten-Baumann reaction . The secondary amine of the morpholine ring reacts with Benzoyl Chloride (BzCl) under basic conditions to form an N-benzoyl derivative. This attaches a strong chromophore, shifting detection to the stable 254 nm region and increasing hydrophobicity for better retention.

Experimental Protocol
  • Reagent Preparation:

    • Borate Buffer (pH 9.5): Dissolve sodium tetraborate in water.

    • Derivatizing Agent: 10 mM Benzoyl Chloride in Acetonitrile (Prepare fresh).

    • Quenching Agent: 10% Glycine solution (scavenges excess BzCl).

  • Reaction Workflow:

    • Step 1: Mix 100 µL Sample (in water/MeCN) + 200 µL Borate Buffer.

    • Step 2: Add 100 µL Benzoyl Chloride solution. Vortex vigorously for 30 seconds.

    • Step 3: Incubate at Ambient Temperature for 5 minutes (Reaction is rapid).

    • Step 4: Add 50 µL Glycine solution to quench.

    • Step 5: Dilute to final volume with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm .[2][3]

Why this works: The bulky benzoyl group not only allows UV detection but also amplifies the structural differences between cis and trans isomers, often resolving them into distinct peaks that would otherwise co-elute.

Method B: The "Modern Standard" (HILIC-CAD)

Best for: High-throughput environments, formulation analysis, and "universal" detection without chemical modification.

Charged Aerosol Detection (CAD) measures the analyte by nebulizing the eluent and charging the resulting particles.[2][4] The signal is proportional to the mass of the analyte, independent of its optical properties.[2] Because 2,4,6-trimethylmorpholine is polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reversed-Phase for retention.

Experimental Protocol
  • Sample Preparation:

    • Dissolve sample in 90:10 Acetonitrile:Buffer (matches initial mobile phase).

    • Note: Do not use water as the diluent, as it is a strong solvent in HILIC and will cause peak distortion.

  • HPLC Conditions:

    • Column: HILIC Amide (e.g., Waters XBridge Amide), 100 x 2.1 mm, 2.5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • Mobile Phase B: Acetonitrile.[3][5]

    • Gradient: Isocratic 90% B or shallow gradient 95% B -> 85% B.

    • Flow Rate: 0.4 mL/min.

    • Detector: CAD (Nebulizer temp: 35°C).

Technical Insight: The ammonium acetate buffer is critical. It ensures the amine is protonated (enhancing HILIC retention via cation exchange mechanisms on the amide phase) and suppresses secondary interactions that cause tailing.

Critical Discussion: Isomer Resolution

A unique aspect of 2,4,6-trimethylmorpholine is the existence of stereoisomers (cis/trans relative to the ring plane).

  • In Method A (Derivatization): The N-benzoyl group locks the nitrogen inversion. The steric clash between the benzoyl group and the C2/C6 methyl groups creates significant shape selectivity. You will likely observe two distinct peaks (Major/Minor isomers). This is advantageous for purity determination , as "purity" implies the sum of all isomers vs. impurities.

  • In Method B (CAD): HILIC separation is driven by partitioning into the water layer. Isomers may partially resolve, but often co-elute as a single broad peak unless a specialized Chiral or PFP (Pentafluorophenyl) column is used.

Recommendation: If the ratio of cis/trans isomers is a Critical Quality Attribute (CQA), Method A is superior due to the enhanced steric discrimination introduced by the derivatization agent.

References

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • LCGC International. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

  • NIST Chemistry WebBook. (2018). Phenol, 2,4,6-tris[(dimethylamino)methyl]- IR Spectrum. Retrieved from [Link]

Sources

Thermal Stability Profiling of Morpholine-Based SDAs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the synthesis of microporous materials (zeolites, SAPOs) and pharmaceutical polymorphs, the Structure Directing Agent (SDA) plays a paradoxical role. It must possess sufficient hydrothermal stability to survive the harsh synthesis environment (150–200°C, high pressure, high pH) without degrading, yet it must possess specific thermal lability to be removed via calcination (400–600°C) to open the pores without collapsing the framework.

Morpholine-based SDAs occupy a unique "Goldilocks" zone in this spectrum.[1] Unlike flexible acyclic ammonium salts (e.g., Tetraethylammonium hydroxide, TEAOH), the morpholine ring offers conformational rigidity that enhances selectivity for specific cage structures (e.g., CHA, MFI).[1] However, the presence of the ether oxygen introduces electronic effects that alter the kinetics of thermal degradation.

This guide provides a technical comparison of morpholine-based SDAs, focusing on their thermal decomposition profiles, mechanistic pathways, and experimental validation protocols.[1]

Mechanistic Pathways: Why Morpholine SDAs Degrade

To control the removal of SDAs, one must understand the degradation mechanism. For quaternary morpholinium cations, the primary decomposition pathway is Hofmann Elimination .[1]

The Hofmann Elimination in Cyclic Ethers

Unlike simple alkyl ammoniums, morpholine derivatives are heterocyclic.[1] The degradation requires the abstraction of a


-proton by a base (usually the hydroxide counter-ion or a framework oxygen), leading to the cleavage of the C-N bond.
  • Electronic Effect: The oxygen atom in the morpholine ring is electron-withdrawing. This increases the acidity of the

    
    -protons, potentially accelerating elimination compared to piperidine analogs.
    
  • Conformational Effect: For elimination to occur, the

    
    -proton and the leaving nitrogen group must be in an anti-periplanar  conformation. The chair conformation of the morpholine ring can lock the molecule in a state that either facilitates or inhibits this alignment, significantly affecting thermal stability.
    
Visualization of the Degradation Pathway

The following diagram illustrates the competitive pathways for a generic N-alkyl-N-methylmorpholinium cation.

Hofmann_Elimination cluster_0 Input: Quaternary Cation cluster_1 Thermal Stress (T > 200°C) cluster_2 Degradation Products SDA N-Alkyl-N-Methyl Morpholinium (SDA+) TS Transition State (Anti-periplanar) SDA->TS Base (OH-) Abstraction of Beta-H RingOpen Ring Opening (Unstable Amino-Ether) TS->RingOpen Endocyclic Cleavage (Higher Energy Barrier) Dealkylation Dealkylation (Tertiary Amine + Alkene) TS->Dealkylation Exocyclic Cleavage (Predominant Pathway) Note Key Factor: Ring strain and beta-H acidity determine pathway TS->Note

Figure 1: Mechanistic pathway of Hofmann elimination in morpholinium cations. Exocyclic cleavage is generally favored over ring opening due to lower energy barriers.[1]

Comparative Performance Data

The following data synthesizes thermal stability profiles of common morpholine-based SDAs used in SAPO-34 and ZSM-5 synthesis.

Bulk vs. Confined Stability

It is critical to distinguish between the decomposition of the bulk salt (pure chemical) and the confined SDA (occluded within the zeolite cage). Confined SDAs exhibit higher thermal stability due to van der Waals stabilization by the inorganic framework.[1]

SDA Common NameChemical StructureBulk Decomposition (

)
Confined Decomposition (

in SAPO-34)
Key Performance Characteristic
Morpholine Heterocyclic Amine~120°C (Boils/Evaporates)350°C - 450°CHigh Si Incorporation. Small size allows 2 molecules per cage.[1]
N-Methylmorpholine (NMM) Tertiary Amine~115°C (Boils)380°C - 480°CBalanced. Moderate steric hindrance; good for controlling crystal size.[1]
N,N-Dimethylmorpholinium (DMM) Quaternary Salt~210°C (Degrades)450°C - 550°CHigh Stability. Requires higher calcination T; directs specific polymorphs.[1]
TEAOH (Benchmark)Acyclic Quaternary~160°C (Degrades)400°C - 500°CFlexible. Lower specificity than morpholines; often used in mixed templates.[1]
The "Mixed Template" Advantage

Recent trends in industrial synthesis utilize Mixed Templates (e.g., Morpholine + TEAOH).

  • Thermal Profile: The TGA curve of a mixed-template SAPO-34 often shows a multi-stage weight loss.[1]

    • Stage 1 (300-400°C): Removal of Morpholine (less sterically hindered, lower interaction energy).[1]

    • Stage 2 (400-600°C): Removal of TEAOH/DMM (stronger ionic interaction).[1]

  • Result: This staged removal prevents rapid exothermic spikes that can crack the zeolite crystal or cause "thermal runaway" during scale-up.[1]

Experimental Protocol: Thermal Stability Validation

To objectively compare an alternative SDA, you must perform a standardized Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[1]

Standardized Workflow

Objective: Determine the Onset Temperature (


) and Maximum Rate Temperature (

) of decomposition.
  • Sample Preparation:

    • Bulk SDA: Dry the salt in a vacuum oven at 50°C for 4 hours to remove surface moisture.

    • Confined SDA: Use the "as-synthesized" zeolite powder.[1] Do not wash excessively with acid, as this may ion-exchange the SDA.[1]

  • Instrument Setup (TGA/DSC):

    • Crucible: Alumina (

      
      ) or Platinum (Pt).[1]
      
    • Atmosphere:

      • Run 1 (Pyrolysis): Nitrogen (

        
        ) flow at 50 mL/min.[1] (Isolates thermal breakdown from oxidation).[1]
        
      • Run 2 (Calcination): Synthetic Air (

        
        ) flow at 50 mL/min.[1] (Simulates real-world removal).
        
    • Ramp Rate: 10°C/min (Standard) or 2°C/min (High Resolution).

    • Range: 30°C to 800°C.[1]

Data Processing Workflow

The following diagram outlines how to convert raw TGA signals into actionable stability metrics.

TGA_Workflow cluster_analysis Data Processing cluster_metrics Critical Quality Attributes (CQAs) Start Raw TGA Data (Mass % vs. Temp) Base Baseline Correction Start->Base Deriv Calculate 1st Derivative (DTG Curve) Tonset T(onset) Start of degradation Deriv->Tonset Tangent Method Tmax T(max) Peak degradation rate Deriv->Tmax Peak Picking Residue Coke/Residue % (Incomplete burnout) Deriv->Residue Mass at 800°C Base->Deriv Decision Stability Assessment Tonset->Decision Tmax->Decision Residue->Decision

Figure 2: Analytical workflow for determining thermal stability metrics from TGA/DTG data.

Implications for Application

In Zeolite Catalysis (MTO - Methanol to Olefins)[1]
  • Coke Formation: Morpholine SDAs that degrade at too high a temperature (>550°C) often leave carbonaceous residues ("coke") inside the pores.[1] This pre-coking blocks active sites before the catalyst is even used.[1]

  • Recommendation: If your TGA shows significant mass remaining >600°C in air, the SDA is likely forming stable graphitic species.[1] Consider using a mixed template (Morpholine/TEAOH) to lower the average decomposition temperature.[1]

In Pharmaceutical Solid State[1]
  • Polymorph Screening: Morpholine is a common counter-ion for pharmaceutical salts.[1]

  • Stability: Unlike zeolite synthesis, pharmaceutical processing rarely exceeds 200°C. Here, the lower stability of N-methylmorpholine compared to inorganic salts is an asset, as it allows for easier dissociation in vivo, but it requires careful drying protocols (avoiding >100°C) during manufacturing to prevent discoloration due to partial Hofmann elimination.[1]

References

  • Hofmann Elimination Mechanism

    • Topic: Mechanism of quaternary ammonium salt degradation.[1]

    • Source: Master Organic Chemistry. "The Hofmann Elimination."[1][2][3][4]

    • URL:[Link]

  • Morpholine in SAPO-34 Synthesis

    • Topic: Comparative synthesis of SAPO-34 using Morpholine vs. TEAOH.[5][6]

    • Source: Dalian Institute of Chemical Physics (Elsevier).[1] "Synthesis, characterization and catalytic properties of SAPO-34."

    • URL:[Link][1]

  • Thermal Analysis of Zeolites

    • Topic: Factors governing thermal stability and TGA interpretation.[1][7]

    • Source: ResearchGate (Microporous and Mesoporous Materials).[1] "Zeolites upon heating: Factors governing their thermal stability."

    • URL:[Link]

  • Mixed Template Effects

    • Topic: Synergistic effects of TEAOH and Morpholine on crystal size and stability.[1]

    • Source: RSC Advances.[1] "Investigating the mixing sequence and the Si content in SAPO-34 synthesis."

    • URL:[Link]

  • NMMO Thermal Stability

    • Topic: Specific decomposition kinetics of N-Methylmorpholine-N-oxide.[1][8][9]

    • Source: ResearchGate.[1][10] "Kinetics of the thermal decomposition of pure NMMO."

    • URL:[Link][1][8]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4,6-Trimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide: 2,4,6-Trimethylmorpholine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Process Engineers

Executive Safety Summary

2,4,6-Trimethylmorpholine (and its isomers) belongs to the class of cyclic amines. While often used as a catalyst or intermediate, its safety profile is dominated by two critical vectors: corrosivity (due to high alkalinity) and flammability .

As a Senior Application Scientist, I often see laboratories treat this compound like a standard solvent. This is a critical error. Morpholine derivatives possess a unique ability to permeate skin rapidly, carrying their caustic properties into deep tissue layers before a burn is felt. This guide moves beyond the standard SDS to provide a logistical framework for safe execution.

Hazard Characterization & Risk Logic

To select the correct PPE, we must first understand the mechanism of injury.

Hazard ClassMechanismOperational Implication
Corrosive (Cat 1B) Alkaline hydrolysis of fatty tissues (saponification).Zero Skin Contact. Vapors can damage corneal tissue without liquid splash.
Flammable Liquid Flash point typically <60°C (varies by isomer mix).Static Control. Grounding is required for transfers >1L.
Acute Toxicity Inhalation of vapors; dermal absorption.Fume Hood Mandatory. Olfactory fatigue may mask dangerous concentrations.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with morpholine derivatives. The cyclic ether/amine structure facilitates rapid permeation through thin nitrile.

A. Hand Protection Strategy
  • Primary Barrier (Immersion/High Risk): Butyl Rubber or EVOH/PE Laminate (Silver Shield) .

    • Why: Butyl rubber provides the highest resistance to amine permeation.

    • Breakthrough Time: >480 minutes (estimated based on morpholine data).

  • Secondary Barrier (Splash Protection Only): Thick Nitrile (>5 mil) .

    • Why: Standard 4-mil nitrile may degrade or permeate in <15 minutes. Use only for "double-gloving" under Butyl or for incidental touch tasks where immediate removal is possible.

    • Protocol: If a splash occurs on nitrile, do not wash . Remove immediately, wash hands, and re-glove.

B. Eye & Face Defense[1][2][3][4]
  • Requirement: Chemical Splash Goggles (indirect venting) + Face Shield (8-inch minimum).

  • Scientific Rationale: Safety glasses allow vapors to circulate behind the lens. Morpholine vapors can cause "blue haze" (glaucopsia)—a temporary clouding of the cornea due to edema. A face shield is non-negotiable during pouring to protect the neck and chin from projectile splashes.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Maintenance/Spill): Full-face respirator with Organic Vapor (OV) or Amine/Methylamine cartridges.

    • Note: Do not rely on smell. If you smell the "fishy/ammonia" odor, the breakthrough has already occurred or the hood is failing.

Operational Workflow: Safe Handling Protocol

The following workflow integrates engineering controls with PPE to create a self-validating safety loop.

G Start Start Task Check_Hood Verify Hood Flow (>80 fpm) Start->Check_Hood Check_Hood->Start Fail (Stop) PPE_Don Don PPE: Butyl Gloves + Goggles Check_Hood->PPE_Don Pass Static_Check Grounding Check (If >1L) PPE_Don->Static_Check Transfer Transfer Reagent (Closed System Pref.) Waste Waste Segregation (Basic Stream) Transfer->Waste Static_Check->Transfer

Figure 1: Operational Logic Flow for Handling Corrosive Amines.

Step-by-Step Transfer Protocol
  • Preparation:

    • Secure the receiving vessel in a secondary containment tray (polypropylene).

    • Ensure the fume hood sash is at the working height.

  • Dispensing:

    • Small Scale (<500 mL): Use a glass syringe with a Luer-lock tip. Avoid pouring from the bottle lip to prevent drips running down the glass (which ruins gloves).

    • Large Scale (>500 mL): Use a peristaltic pump with chemically resistant tubing (e.g., Tygon Chemical). Do not use gravity pouring for large volumes of corrosive flammables.

  • Decontamination:

    • Wipe the bottle neck with a dry tissue before recapping.

    • Dispose of the tissue immediately into a solid hazardous waste bin inside the hood.

Emergency Response & Disposal

Spill Response Decision Tree

If a spill occurs, the response depends on volume and location.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 50 mL (Inside Hood) Assess->Small Large > 50 mL or Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand (NO Paper Towels) Small->Absorb Evacuate Evacuate Lab Activate Alarm Large->Evacuate Neutralize Collect as Haz Waste (Do not mix with Acids) Absorb->Neutralize

Figure 2: Spill Response Logic. Note: Paper towels can react exothermically with concentrated amines; use inert absorbents.

Disposal Logistics
  • Segregation: 2,4,6-Trimethylmorpholine is a Base .[1]

    • Critical Rule: Never place in the same waste container as acids (e.g., HCl, H2SO4). The neutralization reaction is highly exothermic and can pressurize/explode the container.

    • Stream: Segregate into "Basic Organic Waste" or "Flammable Basic Waste."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the coating is compromised, as amines can corrode certain metals.

Scientific Data Summary

PropertyValue (Approx.)Safety Implication
Physical State LiquidSplash hazard exists.
Flash Point ~31–38°C (Morpholine proxy)Flammable. Keep away from hot plates/sparks.
pH >11 (10% aq. solution)Corrosive. Causes irreversible eye damage.
Vapor Density >1 (Heavier than air)Vapors accumulate in sinks/low spots.
Odor Threshold < 1 ppmIf you smell it, you are likely overexposed.

References

  • PubChem. (n.d.). Morpholine - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.